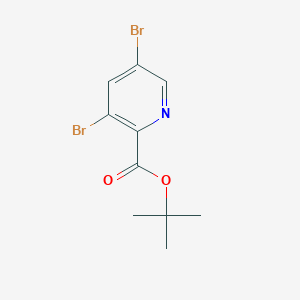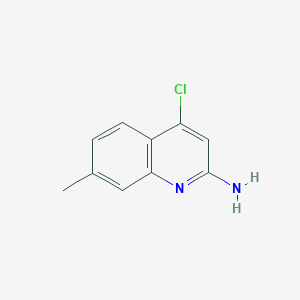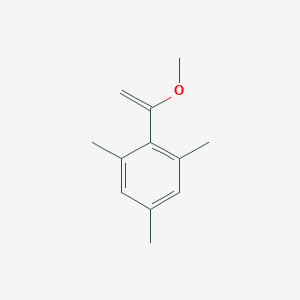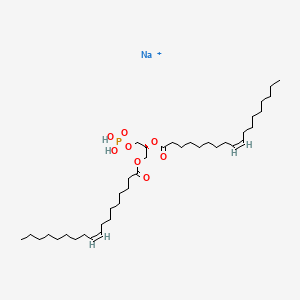
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N2O It is a derivative of pyridine and is known for its various applications in scientific research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex chemical entities .
Applications De Recherche Scientifique
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its pyridine ring structure allows it to interact with nucleic acids and proteins, influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(2-pyridinyl)ethanone dihydrochloride
- 2-Amino-1-(4-methylpyridin-2-yl)ethanone dihydrochloride
- 2-Amino-1-(6-chloropyridin-2-yl)ethanone dihydrochloride
Uniqueness
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H12Cl2N2O |
|---|---|
Poids moléculaire |
223.10 g/mol |
Nom IUPAC |
2-amino-1-(6-methylpyridin-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-6-3-2-4-7(10-6)8(11)5-9;;/h2-4H,5,9H2,1H3;2*1H |
Clé InChI |
QVDFWQKUHAUCLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C(=O)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)
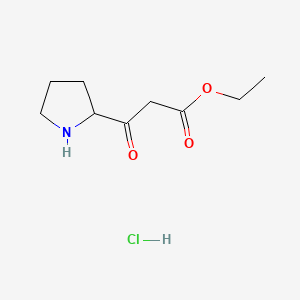

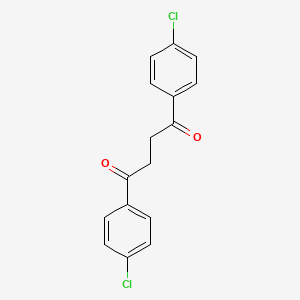
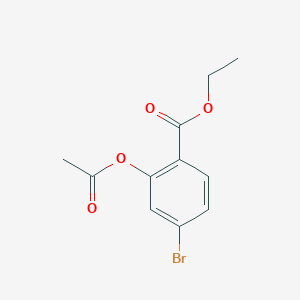
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
